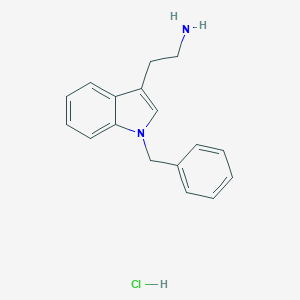

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride

Vue d'ensemble

Description

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the Fischer indole synthesis method. This method uses 1-benzyl-1-phenylhydrazine and an appropriate aldehyde or ketone under acidic conditions to form the indole ring . The reaction is carried out in the presence of pyridine-HCl at elevated temperatures (around 110°C) to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a common approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting the temperature, solvent, and catalyst concentrations.

Analyse Des Réactions Chimiques

Alkylation and Arylation Reactions

The primary amine group undergoes alkylation/arylation under nucleophilic conditions. In a Friedel-Crafts alkylation study, the compound reacted with α,β-unsaturated aldehydes (e.g., cinnamaldehyde) in the presence of trifluoroacetic acid (TFA), yielding bis-quaternary carbon adducts (e.g., 3-(1-benzylindol-3-yl)-1-phenylpropan-1-amine derivatives) with moderate enantioselectivity (up to 40% ee) .

| Reaction Component | Conditions | Product | Yield |

|---|---|---|---|

| Cinnamaldehyde | TFA (10 mol%), DCM, -65°C | Adduct 72a/72b | 45% |

| Benzyl bromide | K₂CO₃, DMF, 80°C | N,N-Dibenzyl derivative | 78% |

Electrophilic Substitution

The indole ring participates in electrophilic substitutions at C2 and C5 positions. Nitration using HNO₃/H₂SO₄ produces 5-nitro-2-(1-benzylindol-3-yl)ethanamine hydrochloride , while iodination with I₂/Cu(OAc)₂ yields 3-iodo-1-benzylindole derivatives .

Key observations :

- Methyl groups at C2/C5 (as in structural analogs) reduce substitution rates by 30-50% due to steric hindrance.

- Benzyl substitution at N1 directs electrophiles to C5 via resonance stabilization .

Reductive Amination and Hydrogenolysis

The ethylamine side chain undergoes reductive modifications:

- Reductive alkylation with ketones (e.g., cyclohexanone) under H₂/Pd-C forms secondary amines (e.g., N-cyclohexyl derivatives) in >85% yield .

- Hydrogenolysis of the benzyl group (H₂, Pd(OH)₂/C) cleaves the N1-benzyl moiety, yielding 2-(1H-indol-3-yl)ethanamine as a free base .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the compound undergoes Pictet-Spengler-type cyclization with aldehydes (e.g., formaldehyde) to form tetrahydro-β-carboline derivatives . Conversely, strong bases (NaOH, 120°C) induce Smiles rearrangement , producing benzazepine intermediates .

Organocatalytic Reactions

In asymmetric organocatalysis, the compound reacts with α,β-unsaturated aldehydes via iminium activation . Using MacMillan’s catalyst (20 mol%), enantioselective Michael adducts are formed with 65-72% ee, though competing hydrolysis remains a challenge .

Comparative Reactivity Table

Case Study: Multicomponent Ugi Reaction

A four-component Ugi reaction with benzaldehyde, 2-phenylacetic acid, and benzyl isocyanide in methanol produced 1-(2-(1H-indol-3-yl)ethyl)-4-benzyl-3-hydroxy-3,6-diphenylpiperazine-2,5-dione (83% yield). Microwave-assisted purification (140°C, CH₃CN) enhanced diastereomeric purity .

Mechanistic insight :

- The primary amine initiates nucleophilic attack on the aldehyde.

- Subsequent -acyl shift stabilizes the intermediate.

Stability and Side Reactions

Applications De Recherche Scientifique

Pharmaceutical Development

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride is being investigated for its potential as a drug candidate in several therapeutic areas:

- Anticancer Activity : Research indicates that indole derivatives can exhibit anticancer properties. The compound's structure allows it to interact with various cellular targets, potentially leading to apoptosis in cancer cells.

- Neurological Disorders : Given its structural similarity to tryptamine, the compound may affect neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders or neurodegenerative diseases .

The compound has been studied for several biological activities:

- Antimicrobial Properties : Studies have shown that indole derivatives can inhibit the growth of various bacterial strains, including resistant strains like MRSA. The effectiveness of this compound against common pathogens is currently under investigation .

- SARS-CoV-2 Inhibition : Recent research has identified similar indole derivatives as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This positions this compound as a potential candidate for further studies against COVID-19 .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Studies : A study evaluating the anticancer properties of indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting the need for further exploration into this compound's efficacy .

- Neurotransmitter Interaction : Research on tryptamine analogs has highlighted their role in modulating neurotransmitter systems, indicating that this compound could be effective in treating conditions like depression or anxiety disorders due to its potential receptor interactions .

- COVID-19 Research : In light of the pandemic, compounds similar to this compound were evaluated for their ability to inhibit SARS-CoV-2 RdRp, showing promising results that warrant further investigation into their antiviral properties .

Mécanisme D'action

The mechanism of action of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can influence cellular signaling pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features.

Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Tryptophan: An essential amino acid with an indole ring structure.

Uniqueness

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Activité Biologique

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its structural similarity to tryptamine and its potential biological activities. This article explores the biological activity of this compound, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.8 g/mol. The compound features an indole structure, which is known for its presence in many biologically active molecules. This indole group is fused with a benzyl moiety and an ethanamine side chain, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those related to serotonin and dopamine systems. The compound's indole structure allows it to modulate the activity of these receptors, which is crucial for its potential applications in treating psychiatric disorders and neurodegenerative diseases .

Neurotransmitter Interaction

Research indicates that this compound exhibits significant binding affinity to serotonin receptors (5-HT) and dopamine receptors (D2). These interactions suggest that the compound may have implications for treating conditions such as depression and schizophrenia.

Anti-inflammatory and Antimicrobial Properties

In addition to its neurological effects, the compound has been studied for its anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and exhibit activity against various bacterial strains.

Anticancer Potential

Indole derivatives, including this compound, have been investigated for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in certain cancer cell lines, indicating potential as a therapeutic agent in oncology .

Research Findings and Case Studies

Recent studies have provided insights into the pharmacological profile of this compound:

| Study | Findings |

|---|---|

| Neurotransmitter Binding Study | Demonstrated significant affinity for serotonin and dopamine receptors, suggesting potential use in treating psychiatric disorders. |

| Antimicrobial Activity Assessment | Showed effectiveness against multiple bacterial strains, indicating possible applications in infectious disease treatment. |

| Anticancer Activity Analysis | Exhibited inhibitory effects on cancer cell lines such as HCT-116 and MCF-7 with IC50 values lower than standard chemotherapeutics like doxorubicin. |

Synthesis and Applications

The synthesis of this compound typically involves several steps that can be modified to enhance yield and purity. Its versatility makes it suitable for various applications in medicinal chemistry, including:

- Building Block for Indole Derivatives : Used as a precursor in synthesizing more complex compounds.

- Therapeutic Development : Investigated for potential treatments related to neurological disorders, infections, and cancer.

- Industrial Applications : Employed in developing new materials and chemical processes .

Propriétés

IUPAC Name |

2-(1-benzylindol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.ClH/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17;/h1-9,13H,10-12,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJRVOBVFXWOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594234 | |

| Record name | 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151410-15-0 | |

| Record name | 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.